![molecular formula C16H17N3O4S B2777372 N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-4-methoxybenzenesulfonamide CAS No. 2034292-42-5](/img/structure/B2777372.png)
N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-4-methoxybenzenesulfonamide
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Description
N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-4-methoxybenzenesulfonamide, also known as Furasol, is a chemical compound that has gained attention due to its potential therapeutic properties. Furasol belongs to the class of sulfonamide compounds and has been studied for its ability to inhibit certain enzymes and pathways in the body. In
Scientific Research Applications
- Application : Researchers have utilized N-acetylglucosamine as a primary feedstock to catalytically transform it into HMF. Subsequently, they employ a condensation reaction between HMF and 3,3-Dimethyl-2-butanone to synthesize (E)-1-(5-(hydroxymethyl) furan-2-yl)-4,4-dimethylpent-1-en-3-one . This two-step process demonstrates the feasibility of converting biomass into valuable chemical precursors and exemplifies novel compound synthesis through green chemistry principles.
- Application : The compound’s furan ring structure positions it as a potential FPC. Understanding its reactivity and applications can contribute to sustainable chemistry and green technology .
Catalysis and Organic Synthesis
Furan Platform Chemicals Beyond Fuels and Plastics
Polysubstituted Furan-3(4)-carboxylates
properties
IUPAC Name |
N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]-4-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4S/c1-22-15-2-4-16(5-3-15)24(20,21)18-7-8-19-11-14(10-17-19)13-6-9-23-12-13/h2-6,9-12,18H,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUOJWWBLIDGPKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NCCN2C=C(C=N2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-4-methoxybenzenesulfonamide |
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